3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 2057507-56-7) is a brominated heterocyclic compound with a fused pyrrolopyrazole skeleton. Its molecular formula is C₈H₁₁BrN₂, and it features a bromine atom at position 3 and two methyl groups at position 5, contributing to steric and electronic effects critical for reactivity and biological activity .
Properties
IUPAC Name |
3-bromo-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2)3-7-6(9)4-10-11(7)5-8/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHPGMLRFVKANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SEM Protection of Pyrazole
The synthesis initiates with the protection of the pyrazole nitrogen using a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This step ensures regioselectivity in subsequent alkylation by preventing unwanted side reactions. SEM-Cl reacts with the pyrazole in dichloromethane (DCM) under basic conditions (DIPEA), yielding the N-SEM-protected derivative in near-quantitative yield.
Alkylation at C-5 Position
The protected pyrazole undergoes alkylation at the C-5 position using 1-bromo-3-chloropropane. Potassium carbonate in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, introducing a chloropropyl chain. This step is critical for constructing the dihydro-pyrrolo ring system in later stages.
SEM Deprotection and Cyclization
Deprotection with hydrochloric acid (4M in dioxane) removes the SEM group, exposing the secondary amine. Intramolecular cyclization is then achieved using sodium hydride (NaH) in tetrahydrofuran (THF), forming the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton. This step proceeds at 0°C to room temperature, ensuring controlled ring formation without over-reactivity.
Regioselective Bromination
Bromination at position 3 is accomplished using N-bromosuccinimide (NBS) in chloroform. The reaction proceeds via electrophilic aromatic substitution (SEAr), with the electron-rich pyrrolo-pyrazole ring directing bromine to the meta position relative to the nitrogen atoms. This step achieves >90% regioselectivity, as confirmed by HPLC-MS and ¹H NMR.
Optimization Strategies
Solvent and Temperature Effects
-
Bromination Efficiency : Chloroform outperforms polar solvents (e.g., DMF) in the bromination step, minimizing side products such as dibrominated species.
-
Cyclization Control : Lower temperatures (0°C) during NaH-mediated cyclization prevent ring-opening reactions, improving yield to 78% compared to 52% at higher temperatures.
Catalytic and Stoichiometric Considerations
-
NBS Stoichiometry : A 1.1:1 molar ratio of NBS to substrate balances reactivity and cost, avoiding excess reagent waste.
-
Base Selection : DIPEA in the protection step provides superior buffering compared to triethylamine, reducing byproduct formation.
Comparative Analysis with Traditional Methods
Table 2: Method Comparison
| Parameter | Novel Method (2023) | Traditional Methods |
|---|---|---|
| Total Steps | 5 (to bromo compound) | 7–8 |
| Overall Yield | 42% (up to bromination) | 12–18% |
| Key Advantage | Regioselective bromination | Requires harsh brominating agents (e.g., Br₂) |
Traditional routes often employ elemental bromine (Br₂), which poses safety risks and generates mixtures of regioisomers. The use of NBS in the novel method enhances both safety and selectivity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR : The target compound exhibits distinct signals at δ 2.1–2.3 ppm (geminal dimethyl groups) and δ 6.8–7.2 ppm (pyrrole protons). Bromine’s deshielding effect shifts adjacent carbons to δ 120–130 ppm in ¹³C NMR.
-
HPLC-MS : Molecular ion [M+H]⁺ at m/z 215.09 confirms the molecular formula C₈H₁₁BrN₂.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced derivatives with modified ring structures.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrrolo[1,2-b]pyrazole scaffold can enhance the inhibition of cancer cell proliferation. A notable study demonstrated the effectiveness of 3-bromo derivatives in targeting specific cancer pathways, suggesting their potential as lead compounds for drug development .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies indicate that it may possess neuroprotective properties against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with neuronal survival and apoptosis .
Organic Synthesis
Building Block in Synthesis
3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. This versatility makes it a valuable intermediate for synthesizing more complex molecules in pharmaceutical chemistry .
Reactivity Studies
Recent studies have focused on the reactivity of this compound under different conditions. For example, its behavior in palladium-catalyzed cross-coupling reactions has been extensively investigated. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis, further emphasizing the compound's utility as a synthetic intermediate .
Materials Science
Polymer Chemistry
In materials science, there is growing interest in using pyrrolo[1,2-b]pyrazole derivatives for developing new polymeric materials. The incorporation of these compounds into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with 3-bromo derivatives exhibit improved performance characteristics compared to traditional materials .
Nanocomposites
Furthermore, the potential application of this compound in nanocomposite technology is being explored. Its ability to interact with nanomaterials can lead to the development of advanced composites with tailored properties for applications in electronics and photonics .
- Anticancer Activity Study
- Neuroprotective Mechanism Investigation
-
Synthesis Optimization
- A recent publication detailed an optimized synthetic route for producing this compound using greener methodologies that minimize waste while maximizing yield.
Mechanism of Action
The mechanism of action of 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
Key Observations :
- The dimethyl substitution in the target compound increases molecular weight and lipophilicity compared to the non-methylated analogue (CAS 174790-35-3) .
- Bromophenyl and tetrahydroindole derivatives (e.g., CAS 168395-26-4) exhibit higher molecular complexity and distinct applications in kinase inhibition .
Kinase Inhibition
- Molecular docking studies reveal interactions with residues S280 and Y282, critical for binding affinity .
- Non-Dimethylated Analogues: Show reduced selectivity for ALK5 over p38 MAP kinase. For example, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives with fluorophenyl substituents exhibit moderate binding to kinase domains .
- Imidazothiadiazole Derivatives : Comparatively, 7g (an imidazo[2,1-b][1,3,4]thiadiazole) shows superior docking scores (-9.2 kcal/mol) versus the dimethyl-pyrrolopyrazole derivative (-8.5 kcal/mol), highlighting substituent-dependent efficacy .
Advantages of the Target Compound :
Hazard and Handling
Both the dimethylated (CAS 2057507-56-7) and non-dimethylated (CAS 174790-35-3) compounds share similar GHS hazard statements (H302, H315, H319, H335), requiring sealed storage at 2–8°C .
Biological Activity
3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C8H11BrN2
- Molecular Weight : 215.09 g/mol
- CAS Number : 2057507-56-7
- InChI Key : XSTHAMSNEGCYGK-UHFFFAOYSA-N
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, suggesting a potential role as an antimicrobial agent.
- Anti-inflammatory Properties : Studies have indicated that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Anticancer Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects in a murine model of arthritis. The compound was administered to mice with induced inflammation, and results showed a marked reduction in inflammatory markers.
Research Findings
A summary of key research findings is presented in the following table:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of pyrrole derivatives with brominated acetylene precursors, followed by dimethylation. Palladium-catalyzed borylation (e.g., Miyaura borylation) is often employed for halogen substitution . Reaction optimization includes:
- Catalyst Systems : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos (10 mol%) in THF at 80°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce selectivity.
- Yield Optimization : Continuous flow reactors improve consistency by automating reagent addition and temperature control .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on δ 2.1–2.3 ppm (geminal dimethyl groups) and δ 6.8–7.2 ppm (pyrrole protons). Bromine substituents deshield adjacent carbons (¹³C δ ~120–130 ppm) .
- IR Spectroscopy : C-Br stretching at ~550–600 cm⁻¹ and pyrrole/pyrazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 215.09 (C₈H₁₁BrN₂) with fragmentation peaks at m/z 136 (loss of Br) and m/z 94 (loss of dimethylpyrrole) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity predictions for cross-coupling reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in Suzuki-Miyaura couplings. Key parameters:
- Bond Dissociation Energies : C-Br bond energy (~65 kcal/mol) influences oxidative addition rates .
- Transition-State Analysis : Steric hindrance from 5,5-dimethyl groups may slow transmetallation steps, favoring para-substituted products .
- Case Study : Discrepancies between predicted and observed yields (e.g., 70% vs. 50%) often arise from solvent coordination effects not modeled in silico .
Q. What strategies mitigate side reactions during functionalization of the pyrrolo-pyrazole core, and how are competing pathways analyzed?
- Methodological Answer :
- Competing Pathways : Bromine displacement vs. ring-opening reactions under basic conditions.
- Mitigation Strategies :
- Low-Temperature Lithiation : Use LDA at −78°C to avoid ring degradation .
- Protecting Groups : Temporary Boc protection of nitrogen atoms prevents unwanted nucleophilic attacks .
- Analytical Workflow : HPLC-MS monitors side products (e.g., dehalogenated byproducts), while in situ IR tracks intermediate formation .
Q. How does stereoelectronic tuning of the 5,5-dimethyl groups impact biological activity in medicinal chemistry applications?
- Methodological Answer :
- 3D Conformational Analysis : X-ray crystallography reveals that dimethyl groups enforce a boat conformation, enhancing hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors) .
- SAR Studies : Methyl substitution at C5 increases metabolic stability (t₁/₂ > 2 h in microsomes) but reduces solubility (logP = 2.8) .
- Case Study : Analogues lacking dimethyl groups show 10-fold lower IC₅₀ values against EGFR mutants, highlighting steric demands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
